molecular formula C12H23Cl B15175062 5-Dodecene, 1-chloro-, (5Z)- CAS No. 71673-24-0

5-Dodecene, 1-chloro-, (5Z)-

Cat. No.: B15175062
CAS No.: 71673-24-0
M. Wt: 202.76 g/mol
InChI Key: JCUPTNHYJZXKIH-BQYQJAHWSA-N
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Description

5-Dodecene, 1-chloro-, (5Z)- is an organic compound with the molecular formula C12H23Cl. It is a chlorinated derivative of dodecene, featuring a chlorine atom attached to the first carbon of the dodecene chain. The (5Z) notation indicates the presence of a double bond between the fifth and sixth carbon atoms in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecene, 1-chloro-, (5Z)- typically involves the chlorination of 5-Dodecene. This can be achieved through the addition of chlorine gas to the dodecene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the formation of the (5Z) isomer.

Industrial Production Methods

Industrial production of 5-Dodecene, 1-chloro-, (5Z)- may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and chlorine concentration are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Dodecene, 1-chloro-, (5Z)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

    Addition Reactions: Reagents such as bromine, hydrogen gas with a palladium catalyst, or other electrophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of 5-Dodecene-1-ol.

    Addition Reactions: Formation of dibromo derivatives or hydrogenated products.

    Oxidation Reactions: Formation of epoxides or other oxygenated compounds.

Scientific Research Applications

5-Dodecene, 1-chloro-, (5Z)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 5-Dodecene, 1-chloro-, (5Z)- depends on the specific reaction or application. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Dodecene, 1-bromo-, (5Z)-: Similar structure with a bromine atom instead of chlorine.

    5-Dodecene, 1-iodo-, (5Z)-: Similar structure with an iodine atom instead of chlorine.

    5-Dodecene, 1-fluoro-, (5Z)-: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

5-Dodecene, 1-chloro-, (5Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The (5Z) configuration of the double bond also influences its chemical behavior and interactions compared to its (5E) isomer or other halogenated derivatives.

Properties

CAS No.

71673-24-0

Molecular Formula

C12H23Cl

Molecular Weight

202.76 g/mol

IUPAC Name

(E)-1-chlorododec-5-ene

InChI

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3/b8-7+

InChI Key

JCUPTNHYJZXKIH-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCl

Canonical SMILES

CCCCCCC=CCCCCCl

Origin of Product

United States

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